molecular formula C12H17N3O B2479980 N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide CAS No. 2224349-57-7

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide

Cat. No. B2479980
CAS RN: 2224349-57-7
M. Wt: 219.288
InChI Key: JMUXSWSDZDHTCU-UHFFFAOYSA-N
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Description

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide, also known as MTEP, is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including autism, schizophrenia, and addiction.

Mechanism of Action

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This results in a decrease in the downstream signaling pathways that are activated by mGluR5, leading to changes in synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It can reduce the release of glutamate, a key neurotransmitter involved in synaptic plasticity and learning and memory processes. It can also modulate the activity of other neurotransmitter systems, including dopamine and GABA, which are involved in reward and addiction processes. Additionally, this compound has been shown to have anti-inflammatory effects in the brain, which may be relevant to its potential therapeutic applications in neuroinflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, as it may interact with other receptors or signaling pathways in the brain. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are a number of potential future directions for research on N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide and its therapeutic applications. One area of interest is its potential use in the treatment of addiction, as it has been shown to modulate dopamine release in the brain. Additionally, this compound may have applications in the treatment of neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Further research is also needed to investigate the potential off-target effects of this compound and to develop more effective analogs with longer half-lives and improved selectivity for mGluR5.

Synthesis Methods

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with N-methyl-2-propenamide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Studies have shown that this compound can modulate the activity of mGluR5 in the brain, leading to changes in synaptic plasticity, neuroinflammation, and neurotransmitter release. This has led to the exploration of this compound as a potential therapeutic agent for a range of neurological and psychiatric disorders.

properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)14(2)8-10-9-15-7-5-4-6-11(15)13-10/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUXSWSDZDHTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN2CCCCC2=N1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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